

A Comparative Guide to Measurement Uncertainty in p,p'-DDD Quantification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD), with a focus on the associated measurement uncertainty. Understanding and quantifying measurement uncertainty is critical for ensuring the reliability and comparability of analytical results, a cornerstone of regulatory compliance and sound scientific research. This document summarizes quantitative data from various analytical approaches, details experimental protocols, and visualizes key processes to aid in the selection and implementation of robust analytical methods.

Comparison of Analytical Methods and Measurement Uncertainty

The accurate quantification of p,p'-DDD is performed using various analytical techniques, primarily gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). The choice of method and matrix significantly influences the measurement uncertainty. The following table summarizes key performance characteristics of different methods, providing a comparative overview.



Analytical Method	Matrix	Certified Reference Material (CRM) Used	Stated Recovery (%)	Limit of Quantificati on (LOQ)	Expanded Measureme nt Uncertainty (%) (k=2)
GC-MS	Water	Organochlori ne Pesticides Mixture (GBW(E)060 133)	Not explicitly stated for p,p'-DDD	Not specified	2% (for the certified value of the CRM)
GC-MS/MS	Fish	NIST SRM 1946 (Lake Superior Fish Tissue)	90-110 (general for OCs)	0.1 μg/kg	Not explicitly stated for p,p'-DDD, but top-down approach used for other OCs[2][3]
LC-MS/MS	Tomato	Not specified	>70 (general for pesticides)	5 μg/kg (general for pesticides)	<50 (estimated from validation data for a range of pesticides)[4]
LC-MS/MS	Chocolate	In-house prepared incurred material	Not explicitly stated for p,p'-DDD	1.1-1.2 µg TAFP/g food (for egg and soybean markers)	Estimated from different sources of variability[6]

Note: TAFP stands for Total Allergenic Food Protein. Data for p,p'-DDD was not always explicitly separated from other organochlorine pesticides (OCs) in the cited literature.



Experimental Protocols

Detailed and standardized experimental protocols are fundamental to controlling and estimating measurement uncertainty. Below are generalized methodologies for the key analytical techniques used in p,p'-DDD quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

- · Sample Preparation:
 - Water Samples: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or hexane).
 - Solid Samples (e.g., Soil, Sediment): Soxhlet extraction or pressurized liquid extraction
 (PLE) with an appropriate solvent mixture.
 - Biota Samples (e.g., Fish Tissue): Homogenization followed by extraction with an organic solvent and a lipid removal step (e.g., gel permeation chromatography or solid-phase extraction with silica).
- Extract Cleanup: The extract is cleaned to remove interfering co-extractives. This may
 involve techniques like solid-phase extraction (SPE) using cartridges with materials such as
 Florisil or silica gel.
- Instrumental Analysis:
 - An aliquot of the cleaned extract is injected into a gas chromatograph equipped with a capillary column suitable for separating organochlorine pesticides.
 - The GC is coupled to a mass spectrometer for detection and quantification. Electron ionization (EI) is a common ionization technique.
 - Quantification is typically performed using an internal standard method, with a labeled p,p' DDD isotope being the ideal choice.
- Measurement Uncertainty Estimation:



- A "top-down" approach is often employed, utilizing data from method validation (precision and trueness studies) and participation in proficiency testing schemes.[2][3]
- The main sources of uncertainty include the purity of the reference standard, calibration curve fitting, sample and standard preparation (weighing, dilutions), extraction recovery, and instrumental repeatability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

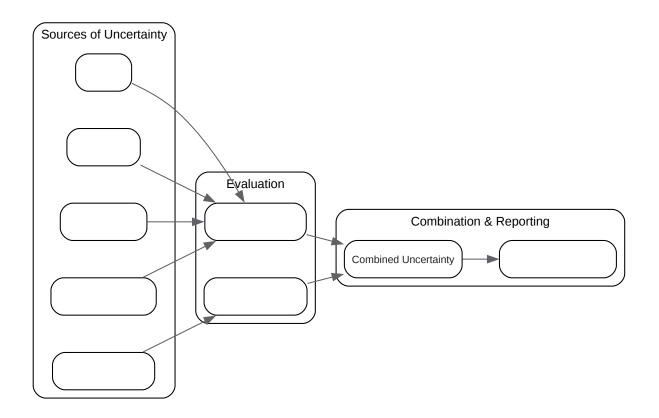
- Sample Preparation:
 - Food Matrices (e.g., Tomato, Chocolate): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is commonly used.[4][5] This involves an initial extraction with acetonitrile followed by a salting-out step.
 - For complex matrices like chocolate, specific modifications to the QuEChERS protocol may be necessary to handle high fat and sugar content.
- Extract Cleanup: Dispersive solid-phase extraction (d-SPE) is often integrated into the QuEChERS workflow, using sorbents like primary secondary amine (PSA) to remove matrix components.
- Instrumental Analysis:
 - The final extract is injected into a liquid chromatograph. Reversed-phase chromatography is typically used for the separation of p,p'-DDD.
 - The LC is coupled to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
 - Isotope-labeled internal standards are crucial for accurate quantification and for compensating for matrix effects.
- Measurement Uncertainty Estimation:



- Similar to GC-MS, the uncertainty is estimated from validation data, including linearity,
 recovery, and precision (repeatability and intermediate precision).[4][5]
- Matrix effects, which can significantly impact the ionization efficiency in the MS source, are an additional source of uncertainty that needs to be carefully evaluated and, if possible, minimized.

Key Concepts in Measurement Uncertainty

A foundational understanding of the components of measurement uncertainty is essential for its proper evaluation.



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Figure 1: Workflow for Estimating Measurement Uncertainty.



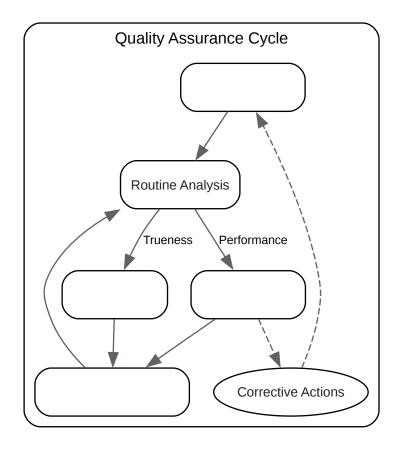
The diagram above illustrates the general workflow for estimating measurement uncertainty. It begins with identifying all potential sources of uncertainty, which are then evaluated using either statistical methods (Type A) or other available information (Type B), such as calibration certificates. These individual uncertainty components are then combined to calculate the combined standard uncertainty, which is finally multiplied by a coverage factor (typically k=2 for a 95% confidence level) to obtain the expanded uncertainty.

Role of Certified Reference Materials and Proficiency Testing

The use of Certified Reference Materials (CRMs) and participation in Proficiency Testing (PT) schemes are indispensable for achieving accurate and reliable measurements of p,p'-DDD.

- Certified Reference Materials (CRMs): CRMs are "gold standards" for establishing trueness and traceability of measurements. They have a certified property value with a stated uncertainty. For p,p'-DDD, CRMs are available as solutions in organic solvents or as matrix materials (e.g., fish tissue). For instance, the organochlorine pesticides mixture CRM (GBW(E)060133) contains p,p'-DDD at a certified value of 50.0 µg/mL with a relative expanded uncertainty of 2% (k=2).[1]
- Proficiency Testing (PT) Schemes: PT schemes, such as those offered by FAPAS and QUASIMEME, provide an independent assessment of a laboratory's performance.[8][9][10] [11][12][13][14][15][16] By analyzing the same sample as other laboratories, a laboratory can evaluate its bias and precision relative to a consensus value. The results from PT schemes are a valuable source of data for estimating the measurement uncertainty associated with a particular method as performed in that laboratory.





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